molecular formula C20H17F3N2O5S2 B2652385 methyl 3-[methyl({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfamoyl]-1-benzothiophene-2-carboxylate CAS No. 946299-94-1

methyl 3-[methyl({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfamoyl]-1-benzothiophene-2-carboxylate

Cat. No.: B2652385
CAS No.: 946299-94-1
M. Wt: 486.48
InChI Key: KVMIXNIWYQMJSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-[methyl({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

The synthesis of methyl 3-[methyl({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfamoyl]-1-benzothiophene-2-carboxylate involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the benzothiophene core, followed by the introduction of the carboxylate group. Subsequent steps involve the addition of the sulfonamide and carbamoyl groups, with the trifluoromethyl group being introduced in the final stages. Industrial production methods may involve optimization of these steps to improve yield and reduce costs.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carboxylate group to an alcohol.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.

    Addition: Addition reactions can occur at the double bonds present in the benzothiophene ring.

Scientific Research Applications

Methyl 3-[methyl({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfamoyl]-1-benzothiophene-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-[methyl({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfamoyl]-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and specificity, while the benzothiophene core provides structural stability. The sulfonamide and carbamoyl groups contribute to the compound’s overall reactivity and solubility.

Comparison with Similar Compounds

Similar compounds include:

    Methyl 2-[3-(trifluoromethyl)phenyl]acetate: This compound shares the trifluoromethyl group but has a different core structure.

    4-Methyl-3-(trifluoromethyl)phenyl isothiocyanate: Another compound with a trifluoromethyl group, but with different functional groups and reactivity.

Methyl 3-[methyl({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfamoyl]-1-benzothiophene-2-carboxylate stands out due to its unique combination of functional groups, which provide a balance of reactivity, stability, and specificity.

Properties

IUPAC Name

methyl 3-[methyl-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]sulfamoyl]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F3N2O5S2/c1-25(11-16(26)24-13-7-5-6-12(10-13)20(21,22)23)32(28,29)18-14-8-3-4-9-15(14)31-17(18)19(27)30-2/h3-10H,11H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVMIXNIWYQMJSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=CC=CC(=C1)C(F)(F)F)S(=O)(=O)C2=C(SC3=CC=CC=C32)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F3N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.